CID 16219736

Description

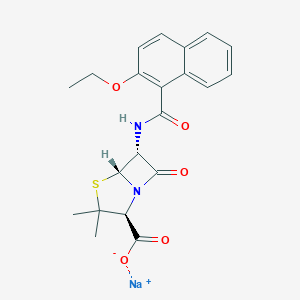

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis. It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process. Binding to penicillin-binding proteins inhibits the transpeptidase and carboxypeptidase activities conferred by these proteins and prevents the formation of the crosslinks. SODIUM NAFCILLIN & METHICILLIN ARE GOOD EXAMPLES OF A STRUCTURAL DESIGN THAT INHIBITS BETA-LACTAM HYDROLYSIS BY STERIC CROWDING. /SODIUM NAFCILLIN/ The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/ Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ |

|---|---|

CAS No. |

985-16-0 |

Molecular Formula |

C21H22N2NaO5S |

Molecular Weight |

437.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/t15-,16+,19-;/m1./s1 |

InChI Key |

FZWUJBMAAITKNH-FRFVDRIFSA-N |

Isomeric SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Other CAS No. |

985-16-0 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Related CAS |

985-16-0 (mono-hydrochloride salt, anhydrous) |

solubility |

Soluble NOT MORE THAN SLIGHT CHARACTERISTIC ODOR; WHITE TO YELLOWISH WHITE POWDER; FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/ 1.72e-02 g/L |

Synonyms |

(2S,5R,6R)-6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt; Naftopen; Naphthicillin; 6-(2-Ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-car |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Interactions of Nafcillin Sodium

Elucidation of Bacterial Cell Wall Biosynthesis Pathways as Targets

The primary target of Nafcillin (B1677895) sodium is the bacterial cell wall, a rigid structure crucial for bacterial survival and proliferation. arkat-usa.orgwikipedia.org This wall is primarily composed of peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptide chains. patsnap.complos.org The final and critical step in peptidoglycan synthesis is the transpeptidation reaction, which forms the peptide cross-links that give the cell wall its strength and rigidity. plos.orgpsu.edu This essential pathway is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.complos.org By specifically targeting and inhibiting these enzymes, Nafcillin sodium effectively halts cell wall biosynthesis, leading to a compromised cell structure that cannot withstand internal osmotic pressure, ultimately resulting in cell lysis and death. wikipedia.orgpatsnap.com

Structural and Biophysical Characterization of Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins are a diverse group of enzymes located on the bacterial cell membrane. arkat-usa.org They are characterized by their affinity for and covalent binding of β-lactam antibiotics like nafcillin. researchgate.net Understanding the three-dimensional structure and dynamic behavior of these proteins is fundamental to comprehending the mechanism of action of Nafcillin sodium.

X-ray Crystallography and NMR Studies of PBP Active Sites

X-ray crystallography has been instrumental in visualizing the atomic-level interactions between β-lactam antibiotics and their PBP targets. Studies have provided high-resolution structures of PBPs in complex with various antibiotics, revealing the covalent adducts formed within the active site. For instance, crystallographic analysis of Staphylococcus aureus PBP4 in its acyl-enzyme intermediate form with nafcillin has been achieved, offering a detailed view of how the antibiotic is positioned within the active site. nih.gov These studies highlight the key amino acid residues involved in binding and catalysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to study the structure and dynamics of proteins in solution. While specific NMR studies detailing the interaction of Nafcillin sodium with PBPs are less commonly reported in publicly available literature, NMR has been broadly applied to investigate the structure of PBPs and their conformational changes upon ligand binding. arkat-usa.orgmdpi.com This technique can provide valuable information on the flexibility of the active site and the dynamic nature of the PBP-antibiotic interaction.

Molecular Dynamics Simulations of Nafcillin Sodium-PBP Interactions

Molecular dynamics (MD) simulations provide a computational lens to observe the dynamic behavior of the Nafcillin sodium-PBP complex over time. uni-hamburg.debioinformation.net These simulations complement static structural data from X-ray crystallography by revealing the conformational changes that occur in both the protein and the ligand during the binding process. uni-hamburg.detandfonline.com MD simulations can be used to predict the stability of the drug-target complex, identify key interaction points, and understand how mutations in PBPs can lead to antibiotic resistance. tandfonline.comdrugbank.com For example, simulations can illustrate the conformational changes in the PBP active site that occur upon the binding of a triterpene at an allosteric site, which in turn can make the active serine residue more accessible to antibiotics. tandfonline.com These computational approaches are crucial for understanding the intricacies of molecular recognition and for the rational design of new, more effective antibiotics. elifesciences.org

Mechanisms of Covalent Acylation and Inhibition of Transpeptidase Activity by Nafcillin Sodium

The inhibitory action of Nafcillin sodium is a result of a covalent modification of the PBP active site. patsnap.commdpi.com The core of this mechanism lies in the structural similarity between the β-lactam ring of nafcillin and the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. plos.org The active site of PBPs contains a critical serine residue which acts as a nucleophile. oup.com

During the normal transpeptidation reaction, this serine attacks the carbonyl carbon of the terminal D-alanine of a peptide side chain. In the presence of nafcillin, the strained β-lactam ring presents a more favorable target. The active site serine attacks the carbonyl carbon of the β-lactam ring, leading to the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme complex. oup.comnih.gov This process, known as acylation, effectively inactivates the PBP. oup.com The acylated PBP is unable to perform its essential transpeptidase function, thereby halting the cross-linking of the peptidoglycan layer. wikipedia.orgpatsnap.com This inhibition of transpeptidase activity is the direct cause of the bactericidal effect of Nafcillin sodium.

Comparative Analysis of Nafcillin Sodium's Binding Kinetics and Affinity to Diverse PBP Isoforms Across Bacterial Species

Bacteria typically possess multiple PBP isoforms, each with potentially different roles in cell wall synthesis and varying affinities for β-lactam antibiotics. researchgate.netresearchgate.net Nafcillin has been shown to be a non-selective inhibitor, capable of binding to multiple PBPs in S. aureus, including PBP1, PBP2, and PBP3. nih.gov

The efficacy of a β-lactam antibiotic is often described by its kinetic parameters, including the dissociation constant (Kd) for the initial non-covalent complex and the second-order rate constant for acylation (k₂/K). A lower Kd value indicates a higher affinity for the initial binding, while a higher k₂/K value signifies a more efficient acylation and inactivation of the PBP. Resistance to β-lactams can arise from mutations in PBPs that either decrease the binding affinity (increase Kd) or slow the rate of acylation (decrease k₂).

The following tables provide a comparative look at the kinetic parameters for various β-lactam antibiotics against different PBPs. While comprehensive data specifically for Nafcillin across all PBP isoforms is not consolidated in a single source, the presented data from various studies illustrates the range of affinities and acylation efficiencies observed for different antibiotic-PBP pairs.

Table 1: Dissociation Constants (Kd) of β-Lactams for Penicillin-Binding Proteins This table is for illustrative purposes, showing representative data from the literature. Specific values for Nafcillin may vary depending on the experimental conditions and the specific PBP isoform.

| β-Lactam Antibiotic | PBP Isoform | Bacterial Species | Kd (mM) |

| Penicillin G | PBP2x | Streptococcus pneumoniae | 0.9 |

| Penicillin G (Resistant) | PBP2x(R) | Streptococcus pneumoniae | 4.0 |

| Methicillin | PBP2a | Staphylococcus aureus | 16.9 |

Data sourced from multiple studies.

Table 2: Second-Order Rate Constants of Acylation (k₂/K) for β-Lactams against Penicillin-Binding Proteins This table is for illustrative purposes, showing representative data from the literature. Specific values for Nafcillin may vary depending on the experimental conditions and the specific PBP isoform.

| β-Lactam Antibiotic | PBP Isoform | Bacterial Species | k₂/K (M⁻¹s⁻¹) |

| Penicillin G | PBP2x | Streptococcus pneumoniae | 200,000 |

| Penicillin G (Resistant) | PBP2x(R) | Streptococcus pneumoniae | 137 |

| Benzylpenicillin | PBP2a | Staphylococcus aureus | 16.5 |

| Methicillin | PBP2a | Staphylococcus aureus | 0.49 |

Data sourced from multiple studies.

Downstream Cellular Effects and Physiological Disruptions Consequent to PBP Inhibition

The inhibition of PBP transpeptidase activity by Nafcillin sodium sets off a cascade of detrimental events for the bacterial cell. The most immediate consequence is the weakening of the peptidoglycan cell wall. patsnap.com Without the continuous repair and synthesis of cross-links, the structural integrity of the cell wall is compromised. patsnap.com This leads to a number of observable physiological disruptions, including:

Cell Lysis: The weakened cell wall is unable to withstand the high internal turgor pressure of the bacterial cytoplasm, leading to rupture of the cell membrane and subsequent cell death. wikipedia.org

Aberrant Morphology: Sub-lethal concentrations of nafcillin can induce changes in bacterial cell shape. Inhibition of specific PBPs involved in cell division or elongation can lead to the formation of filamentous cells, abnormal septation, and other morphological defects. nih.gov

Induction of Toxin Production: In some cases, exposure to sub-inhibitory concentrations of nafcillin has been shown to enhance the production of certain toxins by S. aureus, such as alpha-toxin. This highlights the complex regulatory networks that can be affected by cell wall stress.

Sensitization to Other Stresses: A compromised cell wall can render the bacterium more susceptible to other environmental stresses and components of the host immune system.

In essence, the downstream effects of PBP inhibition by Nafcillin sodium are a direct result of the catastrophic failure of the bacterial cell's primary defense structure, leading to its ultimate demise.

Mechanisms of Resistance and the Evolution of Resistance to Nafcillin Sodium

Enzymatic Inactivation of Nafcillin (B1677895) Sodium by Beta-Lactamases

While nafcillin was designed for stability against common staphylococcal penicillinases, its inactivation via enzymatic hydrolysis remains a potential resistance mechanism, particularly by certain classes of beta-lactamase enzymes.

Classification and Biochemical Properties of Nafcillin Sodium-Hydrolyzing Beta-Lactamases

Beta-lactamases are a diverse group of enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the characteristic beta-lactam ring. nih.govyoutube.com They are broadly categorized using two main schemes: the molecular classification based on amino acid sequence (Ambler classes A, B, C, and D) and the functional classification based on substrate and inhibitor profiles (Bush-Jacoby-Medeiros groups). frontiersin.orgjscimedcentral.com

Ambler Class A: These are serine-beta-lactamases and include the most common staphylococcal penicillinase, BlaZ, which is the primary enzyme associated with penicillin resistance in Staphylococcus aureus. nih.govoup.commurdoch.edu.au While nafcillin is designed to be stable against many Class A enzymes, high levels of enzyme production or mutations can potentially lead to clinically relevant hydrolysis.

Ambler Class B: These are metallo-beta-lactamases that utilize zinc ions in their active site and have a broad substrate spectrum, but they are not the primary enzymes associated with nafcillin resistance. frontiersin.orgjscimedcentral.com

Ambler Class C: These are cephalosporinases that are typically chromosomally encoded. mdpi.com Studies on Class C enzymes have shown that penicillins like oxacillin and methicillin are very poor substrates, suggesting nafcillin would also be inefficiently hydrolyzed. nih.gov

Ambler Class D: These enzymes, often called oxacillinases (OXA), are serine-beta-lactamases known for their ability to hydrolyze isoxazolyl penicillins like oxacillin, a compound structurally similar to nafcillin. mdpi.comnih.gov This class represents a significant potential threat for enzymatic inactivation of nafcillin, although many variants still exhibit only weak activity. nih.gov

The biochemical property that confers nafcillin its general resistance to hydrolysis is its bulky 2-ethoxynaphthyl side chain. This structure provides steric hindrance, physically obstructing the antibiotic from fitting efficiently into the active site of many beta-lactamases. nih.gov However, some enzymes, particularly certain OXA variants, may have a more accommodating active site topology.

Kinetic Parameters and Substrate Specificity of Relevant Beta-Lactamases Towards Nafcillin Sodium

Detailed kinetic data (Km and kcat) for the hydrolysis of nafcillin are scarce in scientific literature. This is largely because nafcillin is a very poor substrate for the most common beta-lactamases, such as the TEM-1 or SHV-1 enzymes found in Gram-negative bacteria and the typical BlaZ enzyme in S. aureus. Consequently, its hydrolysis is often too slow to be reliably measured or is not considered physiologically significant in most contexts.

To illustrate the substrate specificity of relevant enzymes, the kinetic parameters for other beta-lactam substrates are often examined. For instance, Class C beta-lactamases exhibit very low turnover rates (kcat values) for structurally similar compounds like oxacillin, in the range of 1 x 10-3 to 0.1 s-1. nih.gov Class D (OXA) enzymes show a wide range of activities, but even those designated as oxacillinases often hydrolyze benzylpenicillin more efficiently than oxacillin. nih.gov The catalytic efficiency (kcat/Km) of OXA enzymes against carbapenems can be low, yet still confer clinical resistance, indicating that even weak hydrolysis can be significant in vivo. mdpi.comnih.gov

Below is a table of representative kinetic parameters for OXA-type beta-lactamases against various beta-lactam substrates, highlighting the general substrate profile of these enzymes. The absence of nafcillin data underscores its poor susceptibility to hydrolysis.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| OXA-50 | Benzylpenicillin | 14 ± 1 | 1.5 ± 0.03 | 107,142 |

| OXA-50 | Oxacillin | 29 ± 5 | 0.9 ± 0.03 | 31,034 |

| OXA-488 | Benzylpenicillin | 6 ± 0.5 | 1.9 ± 0.03 | 316,666 |

| OXA-488 | Oxacillin | 15 ± 2 | 1.0 ± 0.02 | 66,666 |

| OXA-494 | Benzylpenicillin | 10 ± 1 | 1.1 ± 0.02 | 110,000 |

| OXA-494 | Oxacillin | 18 ± 2 | 0.8 ± 0.02 | 44,444 |

Structural Basis of Beta-Lactamase Activity and Inhibition by Nafcillin Sodium Analogues

The catalytic mechanism for serine-beta-lactamases (Classes A, C, and D) involves a two-step process. nih.gov First, a conserved serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. This forms a transient covalent acyl-enzyme intermediate, effectively opening the beta-lactam ring. nih.govfrontiersin.org In the second step, a water molecule, activated by a general base residue, hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme. nih.gov

The primary structural reason for nafcillin's stability is the steric shield provided by its bulky ethoxynaphthyl side chain. This side chain restricts the antibiotic's ability to properly orient within the confines of the beta-lactamase active site, making the initial acylation step inefficient. nih.gov

While specific nafcillin analogues designed as inhibitors are not widely described, the principle of beta-lactamase inhibition is a key strategy to overcome resistance. Clinically used beta-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam are themselves beta-lactam analogues. frontiersin.orgmdpi.com They are recognized by beta-lactamases and form a similar acyl-enzyme intermediate. However, this intermediate is very stable or rearranges to irreversibly inactivate the enzyme, preventing it from hydrolyzing the partner antibiotic. frontiersin.org

Molecular Epidemiology and Horizontal Gene Transfer of Beta-Lactamase Genes Conferring Resistance

The spread of beta-lactamase genes throughout bacterial populations is a prime example of evolution driven by antibiotic pressure. In S. aureus, the gene most commonly responsible for penicillin resistance is blaZ, which encodes a type A penicillinase. nih.govmurdoch.edu.aumedsab.ac.ir

The molecular epidemiology of blaZ is characterized by its association with mobile genetic elements (MGEs). murdoch.edu.au This gene is frequently located on plasmids and transposons, which can be transferred between bacteria. oup.comnih.gov This process, known as horizontal gene transfer (HGT), allows for the rapid dissemination of resistance determinants within and between staphylococcal species. oup.comresearchgate.net Studies have shown that coagulase-negative staphylococci can act as a reservoir for blaZ, transferring it to more pathogenic S. aureus. oup.com The transfer can occur through several mechanisms, including:

Conjugation: Transfer of plasmids through direct cell-to-cell contact.

Transduction: Transfer of bacterial DNA, including plasmids or chromosomal fragments carrying blaZ, via bacteriophages (viruses that infect bacteria). jmu.edu

Transformation: Uptake of naked DNA from the environment.

Phylogenetic analyses of the blaZ gene reveal several evolutionary lineages, with some types being predominantly plasmid-encoded and others chromosomally integrated. oup.com The widespread distribution of blaZ means that even though nafcillin is designed to be stable, the genetic potential for resistance is pervasive in staphylococcal populations.

Alterations in Penicillin-Binding Proteins Conferring Resistance to Nafcillin Sodium

The most clinically significant mechanism of resistance to nafcillin, particularly in Staphylococcus aureus, involves modifications to the target enzymes, the penicillin-binding proteins (PBPs), which reduces their affinity for the antibiotic.

Structural Rearrangements in PBPs Leading to Reduced Nafcillin Sodium Susceptibility

Resistance to β-lactam antibiotics, including Nafcillin Sodium, can arise from modifications in the structure of Penicillin-Binding Proteins (PBPs). These structural changes are a crucial mechanism that diminishes the antibiotic's ability to bind to its target, thereby allowing the bacteria to survive. Class resistance to this group of antibiotics in Gram-positive bacteria is frequently mediated by such structural alterations in the transpeptidase PBPs. researchgate.net These modifications can render the interaction between the antibiotic and the PBP energetically unfavorable, which means the active site is either not inactivated or the process is too slow to prevent the synthesis of the cell wall and subsequent bacterial growth. researchgate.net

Mutations in the genes that encode for native PBPs can lead to altered proteins with a reduced affinity for β-lactam antibiotics. researchgate.netmdpi.com For instance, specific mutations in PBP genes can cause resistance to oxacillin, a related β-lactam; such strains are sometimes referred to as MODSA (modified PBP S. aureus). mdpi.com While this mechanism is considered less common than the acquisition of a new PBP, it remains a viable pathway for resistance development. mdpi.com The structural changes can prevent the β-lactam molecule from effectively acylating the active site serine residue of the PBP. This inhibition of acylation allows the PBP to continue its essential function in peptidoglycan cross-linking, a critical step for maintaining the integrity of the bacterial cell wall. patsnap.comwikipedia.org

Emergence and Function of Novel or Modified PBPs (e.g., PBP2a/MecA mediated changes in Staphylococcus aureus)

The most significant mechanism of resistance to Nafcillin Sodium in Staphylococcus aureus is the acquisition and expression of a novel, modified PBP known as PBP2a. nih.govnih.gov This protein is the key determinant for broad-spectrum β-lactam resistance in methicillin-resistant S. aureus (MRSA) strains. nih.govnih.govbohrium.com PBP2a is encoded by the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). nih.govmdpi.com

The primary function of PBP2a is to act as a surrogate transpeptidase that is intrinsically resistant to inhibition by nearly all β-lactam antibiotics, including Nafcillin. nih.govwikipedia.org While the native PBPs (PBP1, PBP2, PBP3, and PBP4) of S. aureus are effectively inhibited by Nafcillin, PBP2a has a very low affinity for these antibiotics. nih.govmdpi.commdpi.com This allows PBP2a to take over the crucial task of peptidoglycan cross-linking, enabling the bacterium to synthesize its cell wall and continue to grow even in the presence of otherwise lethal concentrations of the antibiotic. nih.govnih.govwikipedia.org

The expression of the mecA gene is tightly regulated by two proteins, MecR1 and MecI, which are encoded by genes typically located upstream of mecA. wikipedia.orgasm.org

MecI functions as a repressor, binding to the promoter region of the mecA gene and preventing its transcription. wikipedia.org

MecR1 is a transmembrane sensor protein. In the presence of a β-lactam antibiotic like Nafcillin, MecR1 initiates a signal cascade that leads to the cleavage and inactivation of the MecI repressor. wikipedia.org This relieves the repression and allows for the transcription of mecA and the subsequent production of PBP2a. wikipedia.orgasm.org

The crystal structure of PBP2a reveals that its active site is distinct from that of susceptible PBPs. bohrium.com This structural configuration prevents the stable acylation by β-lactam molecules, which is the basis of its resistance. researchgate.netbohrium.com

| Component | Function in Nafcillin Resistance | Reference |

| mecA gene | Encodes the low-affinity penicillin-binding protein 2a (PBP2a). | nih.govnih.gov |

| PBP2a | A transpeptidase that continues cell wall synthesis in the presence of Nafcillin due to its low binding affinity for the antibiotic. | mdpi.comwikipedia.org |

| SCCmec | A mobile genetic element that carries the mecA gene, allowing for its horizontal transfer between staphylococcal bacteria. | nih.gov |

| mecI gene | Encodes the MecI repressor protein, which inhibits the expression of mecA in the absence of a β-lactam. | wikipedia.orgasm.org |

| mecR1 gene | Encodes the MecR1 signal transducer protein, which senses the presence of a β-lactam and initiates the de-repression of mecA. | wikipedia.orgasm.org |

Role of Efflux Pump Systems in Reduced Intracellular Accumulation of Nafcillin Sodium

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cell's interior to the external environment. nih.govnih.gov This mechanism contributes to antibiotic resistance by reducing the intracellular concentration of the drug, preventing it from reaching its target in sufficient quantities to exert its inhibitory effect. nih.govbrieflands.com In Staphylococcus aureus, the overexpression of efflux pumps is recognized as a mechanism that can contribute to low-level antibiotic resistance and can facilitate the development of higher-level clinical resistance. mdpi.comconsensus.app While often associated with resistance to compounds like fluoroquinolones and biocides, these pumps can have a broad range of substrates. mdpi.com

Characterization of Efflux Pump Genes and Regulatory Mechanisms

Staphylococcus aureus possesses a number of efflux pump genes, many of which are encoded on the chromosome. nih.govbrieflands.com The expression of these pumps is typically kept at a low level by regulatory systems. nih.gov However, mutations in the regulatory genes or in the promoter regions of the pump genes can lead to their overexpression, resulting in a resistant phenotype. nih.govnih.gov

Several families of efflux pumps are found in bacteria, with the Major Facilitator Superfamily (MFS) being particularly prominent in staphylococci. nih.govnih.gov

Key Efflux Pump Genes in S. aureus

| Gene | Pump Family | Encoding Location | Known Substrates/Roles | Reference |

|---|---|---|---|---|

| norA | MFS | Chromosome | Fluoroquinolones, biocides, dyes | mdpi.comsamipubco.com |

| norB | MFS | Chromosome | Fluoroquinolones, biocides, dyes | brieflands.comsamipubco.com |

| norC | MFS | Chromosome | Fluoroquinolones, dyes | brieflands.comsamipubco.com |

| qacA/B | MFS | Plasmid | Antiseptic cations | nih.govnih.gov |

The regulation of these pumps is complex. For example, the MgrA protein in S. aureus acts as a global regulator that can affect the expression of pumps like NorA and NorB. Mutations in the mgrA gene can lead to increased expression of these pumps and a corresponding decrease in susceptibility to various antibiotics.

Substrate Specificity and Transport Kinetics of Relevant Efflux Pumps for Nafcillin Sodium

Efflux pumps vary widely in their substrate specificity, with some pumps capable of extruding a broad range of structurally diverse compounds (multidrug resistance pumps), while others are more specific. nih.govnih.gov The pumps of the Resistance-Nodulation-Division (RND) family, for example, are known for their broad substrate profiles. mdpi.com

Direct evidence detailing Nafcillin Sodium as a primary substrate for specific, well-characterized pumps in S. aureus is limited in available research. However, evidence for related molecules exists. Cloxacillin, another β-lactamase-resistant penicillin, has been identified as a substrate for efflux pumps in Klebsiella pneumoniae. nih.gov Given the structural similarities among β-lactam antibiotics, it is plausible that certain multidrug resistance pumps in S. aureus could recognize and transport Nafcillin.

The transport kinetics of these pumps are driven by cellular energy. MFS and RND family pumps typically function as secondary active transporters, utilizing the proton motive force (the electrochemical gradient of protons across the cell membrane) to power the extrusion of substrates. nih.govmdpi.com This process involves the exchange of a proton for a molecule of the drug substrate. mdpi.com The efficiency of this transport contributes to the level of resistance observed.

Adaptive Resistance Mechanisms and Biofilm-Mediated Tolerance to Nafcillin Sodium

Adaptive resistance refers to the ability of bacteria to become transiently less susceptible to an antibiotic in response to environmental cues, such as exposure to sub-lethal concentrations of the drug. frontiersin.org This form of resistance is reversible and distinct from resistance acquired through genetic mutation or horizontal gene transfer. frontiersin.org

A significant adaptive response of S. aureus to Nafcillin involves the formation of biofilms. Research has shown that exposure to sub-minimal inhibitory concentrations (sub-MICs) of Nafcillin can actively promote and induce biofilm formation in clinical MRSA isolates. schmc.ac.krnih.gov In one study, sub-MICs of nafcillin promoted biofilm formation in 70.1% of the 107 MRSA isolates tested. nih.govdoaj.org This is a critical adaptive survival strategy, as bacteria within a biofilm exhibit significantly increased tolerance to antimicrobial agents. nih.govfrontiersin.org

| Nafcillin Effect on Biofilm Formation (Study on 107 MRSA Isolates) | |

| Percentage of isolates showing promoted biofilm formation with sub-MIC Nafcillin | 70.1% |

| Factors associated with strong biofilm induction by sub-MIC Nafcillin | ST5 strain, agr dysfunction |

| Reference | nih.govdoaj.org |

Physiological State of Cells in Biofilms and Impact on Nafcillin Sodium Penetration

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). asm.org This matrix, combined with the unique physiological state of the cells within, creates a formidable barrier to antibiotic efficacy. nih.govnih.gov

The tolerance of biofilm-embedded bacteria to antibiotics like Nafcillin is multifactorial:

Impaired Antibiotic Penetration: The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), can act as a physical barrier, sequestering antibiotic molecules and preventing them from reaching the cells in the deeper layers of the biofilm. asm.orgnih.gov However, the effectiveness of this barrier can depend on the specific antibiotic, the bacterial strain, and the biofilm's structure. researchgate.net

Altered Physiological State: Bacteria within a biofilm exist in various physiological states. Gradients of nutrients and oxygen from the exterior to the interior of the biofilm lead to zones of slow-growing or metabolically inactive cells. nih.govdoi.org Since β-lactam antibiotics like Nafcillin are most effective against rapidly growing cells that are actively synthesizing peptidoglycan, these slow-growing cells are inherently less susceptible. wikipedia.orgnih.gov

Persister Cells: Biofilms are known to harbor a subpopulation of "persister" cells. These are dormant, non-growing cells that exhibit extreme tolerance to high concentrations of antibiotics. frontiersin.orgnih.gov When antibiotic treatment is stopped, these persister cells can resuscitate and repopulate the biofilm, leading to recurrent infections. nih.gov

Collectively, the reduced penetration of Nafcillin and the diverse, slow-growing physiological states of the bacterial cells within the biofilm structure contribute to a high degree of tolerance that is characteristic of biofilm-associated infections. frontiersin.orgnih.gov

Regulatory Networks Involved in Biofilm Resistance to Beta-Lactams

Bacterial biofilms present a significant challenge in antibiotic therapy, creating a protected environment where bacteria exhibit increased resistance to antimicrobial agents, including beta-lactams like nafcillin. This resistance is not solely due to the physical barrier of the biofilm matrix but is also controlled by a complex web of gene regulatory networks.

When bacteria are embedded within a biofilm, their physiological state differs significantly from their free-living, planktonic counterparts. This community of microorganisms is encased in a self-produced extracellular matrix, which can impede the penetration of antibiotics. mdpi.com However, beyond this physical defense, intricate regulatory systems are activated that modulate gene expression, leading to heightened resistance.

Key regulatory networks in Staphylococcus aureus that play a crucial role in biofilm formation and resistance include the accessory gene regulator (agr) system, the staphylococcal accessory regulator (sarA), and two-component systems like SaeRS. researchgate.net The agr system is a quorum-sensing system that controls the expression of virulence factors and is also involved in the dispersal of biofilms. researchgate.net Interestingly, studies have shown that sub-inhibitory concentrations of nafcillin can actually promote biofilm formation in clinical methicillin-resistant S. aureus (MRSA) isolates. schmc.ac.krbohrium.com This induction of biofilm is often associated with agr dysfunction, suggesting a complex interplay where the presence of the antibiotic triggers a regulatory shift that favors the biofilm phenotype. schmc.ac.krbohrium.com For instance, in one study, nafcillin-induced biofilm formation was significantly associated with MRSA strains exhibiting a non-functional agr system. schmc.ac.krbohrium.com

| SaeRS | Two-component system that activates expression of virulence factors. | Involved in the complex regulatory cross-talk that governs the biofilm phenotype. researchgate.net |

Global Distribution and Molecular Evolution of Nafcillin Sodium Resistance Determinants

The primary mechanism of high-level resistance to nafcillin and other beta-lactam antibiotics in Staphylococcus aureus is the acquisition of the mecA gene. wikipedia.org This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics. wikipedia.orgmdpi.com As a result, PBP2a can continue to carry out the essential process of cell wall peptidoglycan synthesis even when other PBPs are inhibited by nafcillin. wikipedia.orgpatsnap.com

The mecA gene is housed on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). wikipedia.org The acquisition of this cassette transforms methicillin-susceptible S. aureus (MSSA) into methicillin-resistant S. aureus (MRSA). The global spread of MRSA is a major public health crisis and represents the primary vector for the dissemination of nafcillin resistance. scienceopen.comwashington.edu

Different types of SCCmec cassettes (designated I through XII) have been identified, varying in size and the accessory genes they carry. wikipedia.org This molecular evolution has led to the emergence of distinct MRSA lineages with different epidemiological characteristics:

Healthcare-Associated MRSA (HA-MRSA): Often carry larger SCCmec types (e.g., I, II, III) that may also harbor resistance genes to other antibiotic classes. These strains are prevalent in hospital settings. wikipedia.orgwashington.edu

Community-Associated MRSA (CA-MRSA): Typically carry smaller SCCmec types (e.g., IV, V), which are more easily transferred between bacteria. These strains are responsible for infections in healthy individuals outside of healthcare settings. wikipedia.org

The global distribution of these resistance determinants is dynamic. The CTX-M type extended-spectrum β-lactamases, which evolved from environmental bacteria, have become a global phenomenon, demonstrating how resistance genes can be acquired and rapidly disseminate worldwide. nih.gov Similarly, different MRSA clones, each carrying a specific SCCmec type, have spread globally, with certain clones predominating in different geographical regions. washington.edu This global spread is facilitated by factors such as international travel, antibiotic use in agriculture, and poor infection control practices. scienceopen.compasteur.fr The evolution of resistance is ongoing, with mutations arising in the genes encoding β-lactamase enzymes, leading to enzymes with an ever-expanding spectrum of activity against new beta-lactam antibiotics. nih.gov

Synthetic Methodologies and Structural Modifications of Nafcillin Sodium and Its Analogues

Historical and Contemporary Multi-Step Synthesis Routes for Nafcillin (B1677895) Sodium

The synthesis of nafcillin involves the acylation of the core penicillin nucleus, 6-aminopenicillanic acid (6-APA), with a specific side chain that confers its characteristic resistance to penicillinase enzymes.

Historically, one of the early reported synthetic methods for nafcillin acid involved the reaction of 2-ethoxy-1-naphthoic acid with thionyl chloride and dimethylformamide in a solvent like methylene (B1212753) dichloride to form the acyl chloride. This intermediate was then reacted with 6-APA under cold conditions (below 10°C) to yield nafcillin acid. google.com

Contemporary methods have been refined for improved yield and purity. A common and convenient procedure involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride. umich.edusemanticscholar.org The process can be outlined as follows:

Acyl Chloride Formation : 2-ethoxy-1-naphthoic acid is reacted with thionyl chloride in the presence of an organic base catalyst. This reaction is typically carried out in an organic solvent and heated to reflux to produce the acyl chloride intermediate, 2-ethoxy-1-naphthoyl chloride. google.com

Condensation Reaction : In a separate vessel, 6-aminopenicillanic acid (6-APA) is dissolved in an organic solvent with the aid of an organic base such as triethylamine (B128534). google.com The previously prepared acyl chloride solution is then added to the 6-APA solution to carry out the condensation reaction, forming nafcillin acid. google.comsemanticscholar.org

Purification and Salt Formation : After the reaction is complete, the nafcillin acid is extracted. umich.edusemanticscholar.org It is then converted to its sodium salt, typically by reacting the purified nafcillin acid with a sodium-containing agent like sodium 2-ethylhexanoate (B8288628) or sodium acetate (B1210297). umich.edugoogle.com The final step often involves crystallization to obtain Nafcillin Sodium Monohydrate. google.com

This multi-step approach allows for the controlled construction of the molecule, ensuring the attachment of the bulky 2-ethoxy-1-naphthalene side chain, which is crucial for its biological activity. nih.gov

Chemo-Enzymatic and Biocatalytic Approaches in Penicillin Core and Side Chain Synthesis

The industrial production of semi-synthetic penicillins like nafcillin relies heavily on the key intermediate, 6-aminopenicillanic acid (6-APA). While traditional chemical methods for producing 6-APA exist, chemo-enzymatic and biocatalytic approaches have become increasingly important due to their high selectivity, milder reaction conditions, and more environmentally friendly nature. frontiersin.org

The central biocatalyst in this field is Penicillin G Acylase (PGA). frontiersin.orgresearchgate.net This enzyme is widely used industrially for the hydrolysis (deacylation) of Penicillin G, a fermentation product, to yield 6-APA and a phenylacetic acid side chain. core.ac.ukscialert.net The enzymatic process offers significant advantages over the conventional chemical route, which requires harsh conditions and chlorinated solvents. acs.org PGA from various microbial sources, particularly Escherichia coli, has been extensively studied and optimized for large-scale production. nih.govbrin.go.idresearchgate.net

Furthermore, Penicillin G Acylase can also catalyze the reverse reaction—the condensation of the 6-APA nucleus with an acyl donor (an activated form of the side chain). researchgate.netacs.org This synthetic capability is exploited in what is known as kinetically controlled synthesis. In this approach, PGA facilitates the amide bond formation between 6-APA and a suitable side-chain donor, such as an ester or amide of 2-ethoxy-1-naphthoic acid, to form the final antibiotic. acs.org This enzymatic synthesis can lead to higher yields and purity compared to purely chemical condensation methods. researchgate.net The dual hydrolytic and synthetic activities of PGA make it a cornerstone biocatalyst in the manufacturing of the entire β-lactam antibiotic class. frontiersin.orgresearchgate.net

Strategies for Chemical Modification and Derivatization of Nafcillin Sodium

Direct chemical modification of the nafcillin molecule itself is a strategy employed to generate derivatives, often for analytical purposes or to explore new properties. The inherent chemical structure of nafcillin, particularly the ethoxy group on the naphthyl ring, provides a site for potential derivatization. dcchemicals.com

A notable example of derivatization is for analytical detection in complex matrices. For instance, a high-performance liquid chromatographic (HPLC) multiresidue method was developed for the determination of eight penicillin compounds, including nafcillin. nih.govresearchgate.netresearchgate.net This method involves a pre-column derivatization process where the penicillin molecules are reacted with reagents such as benzoic anhydride (B1165640) and a solution of 1,2,4-triazole (B32235) and mercury(II) chloride. nih.govresearchgate.net This chemical modification alters the molecule's properties, such as its UV absorbance, to enhance detection sensitivity and specificity during analysis. researchgate.net While not intended to create new therapeutic agents, these derivatization strategies underscore the chemical reactivity of the nafcillin structure and the potential for creating analogues through targeted chemical reactions.

Structure-Activity Relationship (SAR) Studies of Nafcillin Sodium Analogues

The biological activity of nafcillin and its analogues is intrinsically linked to their three-dimensional structure. Structure-Activity Relationship (SAR) studies investigate how specific structural features influence the molecule's interaction with its bacterial targets and its resistance to bacterial defense mechanisms.

The primary targets of all β-lactam antibiotics, including nafcillin, are Penicillin-Binding Proteins (PBPs). emerginginvestigators.orgemerginginvestigators.org These are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govnih.gov By acylating a serine residue in the active site of PBPs, nafcillin inactivates them, disrupting cell wall synthesis and leading to bacterial cell death. nih.govpatsnap.com

Rational drug design uses detailed structural information of these PBPs to create more potent and specific inhibitors. nih.govcarb-x.orgtandfonline.com High-resolution crystal structures of PBPs, both alone and in complex with antibiotics like nafcillin, provide a roadmap for designing new analogues. researchgate.net For example, structural studies of S. aureus PBP4 in complex with nafcillin revealed that the binding of the antibiotic induces specific conformational changes in the active site, particularly in flexible loop regions. researchgate.net Understanding these specific molecular interactions allows for the in silico design and subsequent synthesis of new analogues with modified side chains aimed at enhancing binding affinity and specificity for particular PBP isoforms, including those that confer resistance. tandfonline.commdpi.com

A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic's core β-lactam ring. nih.gov Nafcillin is classified as a penicillinase-resistant penicillin precisely because its chemical structure provides a defense against this hydrolysis. nih.gov The bulky 2-ethoxy-1-naphthalenyl side chain sterically hinders the approach of penicillinase enzymes to the β-lactam ring, protecting it from degradation. nih.govpatsnap.com

Further strategies to combat β-lactamase-mediated resistance involve more profound structural modifications. One innovative approach involves "grafting" stereochemical features from carbapenems—a class of β-lactams highly resistant to many β-lactamases—onto the penicillin core. nih.govasm.orgresearchgate.net For instance, synthesizing a penicillin analogue where the C5 and C6 hydrogens are in a trans conformation (as in carbapenems) instead of the natural cis conformation, and replacing the 6-β aminoacyl group with a 6-α hydroxyethyl (B10761427) moiety, can convert the molecule from a PBP substrate into a specific inhibitor of certain β-lactamases, such as Class C enzymes. nih.govasm.org These modifications fundamentally alter the molecule's function, turning it into a weapon against the resistance mechanism itself.

The specific three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformational isomerism) of the penicillin molecule are absolutely critical for its antibacterial activity. The core penicillin structure possesses three chiral centers, leading to a specific absolute stereochemistry designated as 3S:5R:6R. longdom.org This precise spatial arrangement is essential for proper binding to the active site of PBPs. longdom.org Laboratory synthesis of the enantiomer (mirror image) of natural penicillin results in a molecule with no antibiotic activity, highlighting the stereospecificity of the biological target. libretexts.org

Key structural features include the cis stereochemistry of the hydrogens on the C5 and C6 atoms of the core bicyclic ring system. nih.gov Furthermore, the acylamino side chain at C6 and the carboxyl group at C3 are in a trans orientation relative to each other, which is crucial for activity. longdom.org As noted previously, altering the core stereochemistry, for example from cis to trans at the C5-C6 junction, can dramatically change the molecule's biological profile, transforming it into a β-lactamase inhibitor. nih.govasm.org Additionally, the binding of nafcillin to its PBP target is not a simple lock-and-key fit; it can induce conformational changes in the protein, such as causing flexible loops in the active site to adopt different "open" or "closed" conformations, further demonstrating the dynamic and complex nature of its molecular interactions. researchgate.net

Data on Structure-Activity Relationships

| Structural Feature | Biological Consequence | Supporting Evidence |

| Bulky 2-ethoxy-1-naphthalenyl side chain | Provides steric hindrance, protecting the β-lactam ring from hydrolysis by penicillinase enzymes. | nih.govpatsnap.com |

| Core Stereochemistry (3S:5R:6R) | Essential for correct orientation and binding within the PBP active site; the enantiomer is inactive. | longdom.orglibretexts.org |

| Acylation of PBP Active Site Serine | Forms a stable covalent bond, inactivating the PBP enzyme and blocking cell wall synthesis. | nih.govnih.govpatsnap.com |

| Modification of C5-C6 Stereochemistry (cis to trans) | Can convert the molecule from a PBP substrate into a β-lactamase inhibitor. | nih.govasm.org |

| Induction of Conformational Change in PBP | Binding of nafcillin can cause loops in the PBP active site to shift, affecting the interaction. | researchgate.net |

Process Chemistry Optimizations for Nafcillin Sodium Production

The industrial synthesis of Nafcillin Sodium, a semi-synthetic penicillin, is a multi-step process that has been the subject of considerable optimization to enhance yield, purity, and cost-effectiveness. The core synthesis involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride. semanticscholar.orgumich.edu Process chemistry optimizations have targeted key stages of this conversion, including the preparation of the acylating agent and the subsequent condensation and salt formation steps.

A common synthetic route begins with the preparation of 2-ethoxy-1-naphthoyl chloride from 2-ethoxy-1-naphthoic acid. One optimization eliminates the need for reduced pressure evaporation of excess thionyl chloride after the acylation reaction. google.com This modification prevents damage to the resulting acyl chloride, thereby improving both the yield and quality of this key intermediate while also reducing environmental pollution. google.com

The subsequent condensation reaction with 6-APA is another critical point for optimization. Research has focused on the solvent system, base, and reaction conditions. A widely adopted method involves the acylation of 6-APA with 2-ethoxy-1-naphthoyl chloride in the presence of triethylamine in a solvent like methylene chloride. semanticscholar.orgumich.edu Following the reaction, a series of pH adjustments and extractions are used to isolate the nafcillin acid. semanticscholar.org

Further refinements aim to improve the purity and yield of the final product. Chinese patents describe a process providing optimal temperature and time for the condensation reaction, which significantly improves product purity and lowers costs. google.com The final step, converting nafcillin acid to its sodium salt, has also been optimized. Issues in older methods included the use of mineral bases like sodium carbonate or bicarbonate, which could lead to partial over-alkalinity (pH near 9), causing the sensitive beta-lactam ring to open and form byproducts. google.com Modernized methods address this by using organic salt-forming agents, such as sodium acetate or sodium isooctanoate, in organic solvents with controlled water content (1.0-3.0 wt%). google.com This approach maintains an optimal pH range (6-7), preventing degradation and reducing the large solvent volumes previously required, thus increasing equipment capacity and lowering manufacturing costs. google.com The use of sodium 2-ethylhexanoate to precipitate the sodium salt from an ethyl acetate solution is another established high-purity method. semanticscholar.orgumich.edu

Table 1: Optimization Strategies in Nafcillin Sodium Synthesis

| Synthetic Step | Conventional Method | Optimized Method | Advantage of Optimization | Reference |

|---|---|---|---|---|

| Acyl Chloride Preparation | Reaction of 2-ethoxy-1-naphthoic acid with excess thionyl chloride, followed by evaporation under reduced pressure. | Reaction with thionyl chloride in the presence of an organic base catalyst; direct use of the resulting solution without evaporation. | Avoids thermal degradation of the acyl chloride, improving yield and quality; reduces environmental impact. | google.com |

| Condensation | Acylation of 6-APA below 10°C, yielding 41% nafcillin acid. | Acylation of 6-APA with 2-ethoxy-1-naphthoyl chloride using triethylamine in methylene chloride. | Provides a convenient and high-purity pathway to nafcillin acid. | semanticscholar.orggoogle.com |

| Salt Formation & Isolation | Use of mineral bases (e.g., sodium carbonate) in aqueous/acetone mixtures, requiring large solvent volumes. | Use of organic salt-forming agents (e.g., sodium isooctanoate, sodium 2-ethylhexanoate) in organic solvents with controlled water content. | Prevents beta-lactam ring hydrolysis by maintaining optimal pH; improves yield and reduces solvent usage and cost. | semanticscholar.orggoogle.com |

| Crystallization | Standard crystallization procedures. | Addition of methanol (B129727) is necessary to obtain uniform crystals, which improves filtration rate and purity. | Enhanced filtration and high purity of the final product. | semanticscholar.org |

Impurity Profiling and Control in Nafcillin Sodium Synthesis

The quality of Nafcillin Sodium as an active pharmaceutical ingredient (API) is dictated by its purity. The identification and control of impurities, which can arise during synthesis or degradation, are mandated by regulatory bodies like the International Conference on Harmonisation (ICH). semanticscholar.orgumich.edu Impurity profiling is essential for ensuring the safety and efficacy of the final drug product. veeprho.com

Impurities in Nafcillin Sodium can be broadly categorized as process-related impurities and degradation products. veeprho.com

Process-Related Impurities: These are byproducts formed during the synthesis. veeprho.com Analysis of bulk Nafcillin Sodium batches has revealed several process-related impurities at levels of 0.05-0.2%. semanticscholar.orgumich.edu

Isomeric Impurities: A significant impurity is the methoxy-analogue of nafcillin, which is generated due to the presence of 2-methoxy-1-naphthoyl chloride as an impurity in the 2-ethoxy-1-naphthoyl chloride starting material. semanticscholar.org

Reaction Byproducts: The use of methanol during the work-up and crystallization, while necessary for achieving uniform crystals, can lead to the formation of a methyl ester derivative of the hydrolyzed beta-lactam ring. semanticscholar.org

Degradation Products: Nafcillin Sodium can degrade when exposed to water, heat, or certain pH conditions. umich.eduveeprho.com

Hydrolysis Products: Nafcillin is very sensitive to water, and hydrolysis can lead to the opening of the beta-lactam ring to form penicilloic acid derivatives. One such impurity, (2RS, 4S)-2-[[[(1R)-1-carboxy-1-(2-ethoxy-1-naphthyl)carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, has been identified as a potential impurity that also increases during stability studies. semanticscholar.orgumich.edu

Oxidation Products: Sulfoxides are common impurities in penicillin-type antibiotics, and a nafcillin sulfoxide (B87167) impurity has been synthesized and characterized. semanticscholar.orgumich.edu

Thermal Degradation Impurities: When subjected to thermal stress (e.g., 105°C), Nafcillin Sodium can degrade to form novel impurities. One such thermal degradation impurity (TDI) was identified as (2R,4S)-2-((R)-carboxy(2-ethoxy-1-naphthamido)methyl)-3-((2-ethoxy-1-naphthoyl)glycyl)-5,5-dimethylthiazolidine-4-carboxylic acid. arkat-usa.org Another degradant, found at a level of 1.8% w/w in stability samples, was identified as N-[(2S)-2-carboxy-2-{[(2-ethoxy-naphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)-carbonyl]glycyl}sulfanyl)-D-valine. mdpi.comnih.gov

The control of these impurities relies on stringent control of raw material quality, optimization of reaction and work-up conditions, and appropriate storage. veeprho.com Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for detecting, quantifying, and characterizing these impurities. veeprho.comarkat-usa.orgnih.gov The synthesis of these impurities is also undertaken to create reference standards necessary for method validation and quality control. semanticscholar.orgumich.edu

Table 2: Major Impurities Identified in Nafcillin Sodium

| Impurity Name/Type | Origin | Typical Level | Analytical Detection Method | Reference |

|---|---|---|---|---|

| (2S, 5R, 6R)-6-[[2-methoxy-1-naphthyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Process-Related (Impure Starting Material) | 0.05-0.2% | HPLC | semanticscholar.org |

| Penicilloic acid of Nafcillin | Degradation (Hydrolysis) | Not specified; increases on stability | HPLC | semanticscholar.orgarkat-usa.org |

| Nafcillin Sulfoxide | Degradation (Oxidation) | Not specified | Synthesized for reference | semanticscholar.org |

| Methyl ester of hydrolyzed beta-lactam ring | Process-Related (Work-up) | Not specified | Synthesized for reference | semanticscholar.org |

| N-[(2S)-2-carboxy-2-{[(2-ethoxy-naphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)-carbonyl]glycyl}sulfanyl)-D-valine | Degradation (Stability) | ~1.8% w/w | HPLC, LC-MS | mdpi.comnih.gov |

| (2R,4S)-2-((R)-carboxy(2-ethoxy-1-naphthamido)methyl)-3-((2-ethoxy-1-naphthoyl)glycyl)-5,5-dimethylthiazolidine-4-carboxylic acid | Degradation (Thermal) | Not specified | HPLC, HRMS, NMR | arkat-usa.org |

Advanced Analytical Techniques for the Study of Nafcillin Sodium and Its Metabolites

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

The development of robust HPLC and UHPLC methods is fundamental for the accurate quantification of Nafcillin (B1677895) Sodium. These methods typically employ reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach involves using a C18 or C8 stationary phase. sysrevpharm.org For instance, a reversed-phase HPLC method for the simultaneous determination of several penicillin antibiotics, including nafcillin, utilized a Zorbax C18 column. researchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sysrevpharm.orgresearchgate.net The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. sysrevpharm.orgmedcraveonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with a wide range of polarities, including Nafcillin Sodium and its potential impurities or metabolites. researchgate.netnih.gov

Method development also involves optimizing the flow rate, injection volume, and column temperature to achieve efficient separation within a reasonable analysis time. sysrevpharm.orgmedcraveonline.com For example, one method for determining amoxicillin (B794) residues used a flow rate of 1.5 mL/min and an injection volume of 100 μL. medcraveonline.com

Detection Methods (UV-Vis, PDA, ECD) and Validation Parameters for Nafcillin Sodium Quantification

Detection Methods:

UV-Visible (UV-Vis) Detectors: These are the most common detectors used in HPLC for quantifying compounds that absorb UV or visible light. sci-hub.se For Nafcillin Sodium, detection is often performed at wavelengths in the low UV region, typically around 210 nm to 254 nm, where the molecule exhibits significant absorbance. researchgate.netsci-hub.se Variable Wavelength Detectors (VWD) allow for the selection of a single, optimal wavelength, which can enhance sensitivity. thermofisher.com

Photodiode Array (PDA) Detectors: PDA detectors acquire the entire UV-Vis spectrum for each point in the chromatogram. thermofisher.comindiaenvironmentportal.org.in This provides more comprehensive information, allowing for peak purity analysis and compound identification based on its spectral fingerprint. indiaenvironmentportal.org.in This is particularly useful in stability studies and impurity profiling. nih.gov

Electrochemical Detectors (ECD): ECDs offer high sensitivity and selectivity for compounds that can be oxidized or reduced. thermofisher.comscribd.com While less common for routine quantification of Nafcillin Sodium, ECD can be advantageous for detecting trace levels of the compound or its electroactive metabolites. scribd.com

Validation Parameters:

To ensure the reliability of an HPLC method for Nafcillin Sodium quantification, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). medcraveonline.com Key validation parameters include:

Linearity: This establishes the relationship between the detector response and the concentration of the analyte. The method should demonstrate a linear response over a specified concentration range, with a high correlation coefficient (R²), typically >0.99. medcraveonline.commdpi.com For instance, a method for four penicillin antibiotics was linear over a concentration range of 2-32 μg/mL. researchgate.net

Accuracy: This assesses the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of Nafcillin Sodium is added to a sample matrix and the percentage recovered is calculated. sysrevpharm.org

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. sysrevpharm.orgnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.netmedcraveonline.com For example, one method reported an LOD of 0.05 μg/mL and an LOQ of 0.15 μg/mL for amoxicillin. medcraveonline.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. medcraveonline.com

Robustness: This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Penicillin |

|---|---|---|

| Linearity (R²) | > 0.999 | R² = 0.9989 medcraveonline.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | Overall recovery 100 ± 15% medcraveonline.com |

| Precision (RSD) | ≤ 2% | 1.59% for nafcillin nih.gov |

| LOD | Method Dependent | 0.05 µg/mL medcraveonline.com |

| LOQ | Method Dependent | 0.15 µg/mL medcraveonline.com |

Chiral Separation Techniques for Nafcillin Sodium Stereoisomers

Nafcillin, like other penicillins, possesses multiple chiral centers in its core structure, the 6-aminopenicillanic acid nucleus. This means it can exist as different stereoisomers. While the biologically active form is specific, the synthesis or degradation processes could potentially lead to the formation of other inactive or even undesirable stereoisomers. Therefore, the ability to separate and quantify these stereoisomers is crucial for quality control and understanding the drug's stability.

Since enantiomers have identical physical properties in a non-chiral environment, their separation requires the introduction of a chiral selector. minia.edu.eg In HPLC, this is typically achieved through:

Chiral Stationary Phases (CSPs): These are the most common methods for chiral separations in HPLC. research-solution.combio-rad.com The stationary phase contains a chiral molecule that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. gcms.cz

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase. It forms transient diastereomeric complexes with the enantiomers in solution, which can then be separated on a conventional achiral stationary phase.

Pre-column Derivatization: The enantiomers of Nafcillin Sodium can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. libretexts.org

The choice of chiral separation technique depends on the specific stereoisomers being analyzed, the sample matrix, and the required sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

While HPLC with UV detection is excellent for quantification, mass spectrometry provides a higher level of specificity and is the gold standard for structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For Nafcillin Sodium and its metabolites, LC-MS/MS is invaluable. After separation on an LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (MS/MS), a specific ion (the precursor ion) corresponding to the mass of Nafcillin Sodium or a metabolite is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification, even in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool, but its application to a relatively non-volatile and thermally labile molecule like Nafcillin Sodium typically requires derivatization. This process converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. While less direct than LC-MS, GC-MS can provide excellent chromatographic resolution and unique fragmentation patterns for structural confirmation.

Fragmentation Pathways and Isotope Labeling for Metabolite Identification

A key advantage of mass spectrometry is its ability to elucidate the structure of unknown compounds, such as metabolites. When an ion of Nafcillin Sodium or a metabolite is fragmented in the mass spectrometer, it breaks apart in a predictable manner, creating a characteristic fragmentation pattern or "fingerprint." By analyzing these fragments, researchers can piece together the structure of the parent molecule.

For example, studies on the degradation of Nafcillin Sodium have used LC-MS to identify impurities. nih.gov The mass-to-charge ratio (m/z) of an unknown impurity was determined, providing a crucial clue to its identity. nih.gov Further fragmentation (MS/MS) of this impurity ion would reveal its substructures, allowing for detailed characterization. nih.gov

Isotope labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of a drug. In this approach, a stable isotope, such as ¹³C or ¹⁵N, is incorporated into the Nafcillin Sodium molecule. When the drug is metabolized, the resulting metabolites will also contain the isotopic label. This makes them easily distinguishable from endogenous compounds in a biological sample when analyzed by mass spectrometry, as they will appear at a slightly higher mass. This allows for the confident identification of drug-related material.

High-Resolution Mass Spectrometry for Trace Analysis

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of an ion. For trace analysis, HRMS is invaluable because it can distinguish between compounds that have the same nominal mass but different elemental formulas.

In the context of Nafcillin Sodium, HRMS can be used to:

Confirm the identity of the parent drug with high confidence.

Identify unknown metabolites and degradation products by determining their elemental composition. researchgate.net

Detect and quantify trace levels of impurities in the drug substance or formulation.

A study on a thermal degradation impurity of Nafcillin Sodium utilized HRMS to help propose a structure for the novel compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. While MS provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.

For Nafcillin Sodium and its metabolites or degradation products, various NMR experiments can be employed:

¹H NMR (Proton NMR): This provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in a molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the complete assembly of the molecular structure.

In a study identifying a new degradation impurity of Nafcillin Sodium, ¹H-NMR and ¹³C-NMR, along with 2D NMR techniques, were instrumental in characterizing the structure. nih.gov Similarly, multidimensional NMR was used to characterize a novel thermal degradation impurity of Nafcillin Sodium. researchgate.net The chemical shifts (δ) and coupling constants (J) from these spectra provide the definitive evidence for the proposed chemical structure. researchgate.net

1D and 2D NMR Techniques for Elucidating Side Chain and Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like Nafcillin Sodium. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to gain a detailed understanding of the core penicillin structure and its specific side chain.

1D NMR, primarily ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual protons and carbon atoms within the molecule. For instance, in a study of a thermal degradation impurity of Nafcillin Sodium, ¹H and ¹³C NMR chemical shifts were instrumental in characterizing the novel compound. researchgate.net The chemical shifts (δ) are measured in parts per million (ppm) and are unique to the electronic environment of each nucleus. researchgate.net

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms.

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate protons with the carbon atoms they are directly attached to.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. researchgate.net

These multidimensional techniques were vital in the complete structural characterization of a thermal degradation impurity of Nafcillin Sodium, allowing for the proposal of its complex structure. researchgate.net The analysis of various NMR data, including ¹H-¹H coupling constants (J), provides detailed conformational information. researchgate.net

A study on a thermal degradation impurity of Nafcillin Sodium in DMSO-d6 provides a detailed example of the application of these NMR techniques. researchgate.net

| Technique | Information Gained | Application to Nafcillin Sodium |

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Elucidates the structure of the side chain and the β-lactam core. |

| ¹³C NMR | Reveals the number and types of carbon atoms. | Confirms the carbon skeleton of the molecule. |

| COSY | Shows proton-proton correlations through bonds. | Establishes the connectivity of protons within the side chain and the core. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Shows long-range proton-carbon correlations. | Helps in assembling the complete molecular structure, including the connection of the side chain to the core. |

Solid-State NMR for Polymorph Analysis

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect of pharmaceutical development as it can affect a drug's stability, solubility, and bioavailability. Solid-state NMR (ssNMR) is a non-destructive technique that is highly sensitive to the local atomic environment, making it an excellent tool for identifying and characterizing different polymorphic forms of a drug substance like Nafcillin Sodium. irispublishers.comeuropeanpharmaceuticalreview.com

Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, such as chemical shift anisotropy and dipolar couplings. irispublishers.com These interactions provide detailed information about the molecular packing and conformation in the solid state. The differences in the ssNMR spectra of polymorphs arise from the distinct molecular environments in each crystal lattice. irispublishers.com

The ¹³C cross-polarization magic-angle spinning (CP/MAS) experiment is a common ssNMR technique used for pharmaceutical analysis. irispublishers.comnih.gov It provides high-resolution spectra of solid samples, allowing for the differentiation of polymorphs. For example, ssNMR was used to characterize the polymorphic forms of fosinopril (B1673572) sodium, revealing differences in the environment of the side chain. nih.gov Similarly, it helped identify conformational polymorphism in cefazolin (B47455) sodium from different manufacturing processes. nih.gov While specific studies on Nafcillin Sodium polymorphs using ssNMR are not widely published, the principles and techniques are directly applicable.

| ssNMR Technique | Principle | Application in Polymorph Analysis |

| ¹³C CP/MAS | Cross-polarization enhances the signal of low-abundance nuclei like ¹³C, and magic-angle spinning reduces line broadening. | Differentiates between polymorphs by revealing distinct chemical shifts for carbon atoms in different crystal environments. |

| ¹H ssNMR | Provides information about proton environments and hydrogen bonding. | Can detect differences in hydrogen bonding networks between polymorphs. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. frontiersin.orgcigrjournal.org They are valuable for the identification, purity assessment, and structural analysis of pharmaceuticals like Nafcillin Sodium. vscht.cz These techniques are often referred to as "fingerprint" methods because the vibrational spectrum of a molecule is unique. frontiersin.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. cigrjournal.org Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. researchgate.net The two techniques are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. cigrjournal.org

For Nafcillin Sodium, these techniques can be used to:

Identify functional groups: The presence of characteristic peaks for the β-lactam ring, amide linkages, carboxylic acid, and the naphthalene (B1677914) ring can be confirmed.

Assess purity: The presence of unexpected peaks may indicate impurities or degradation products.

Analyze polymorphism: Different polymorphic forms of a compound will exhibit distinct IR and Raman spectra due to differences in their crystal lattice and intermolecular interactions. americanpharmaceuticalreview.com

A study on the thermal degradation of Nafcillin Sodium utilized FTIR to help characterize the resulting impurity. researchgate.net Another study demonstrated the use of Raman and surface-enhanced Raman spectroscopy (SERS) for the rapid monitoring of benzylpenicillin sodium, a related penicillin, highlighting the potential for quantitative analysis. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for Nafcillin Sodium |

| C=O stretch (β-lactam) | 1760-1800 | Characteristic of the four-membered lactam ring, crucial for its antibiotic activity. |

| C=O stretch (amide) | 1630-1680 | Confirms the presence of the amide linkage in the side chain. |

| C=O stretch (carboxylic acid) | 1700-1725 | Indicates the carboxylic acid functional group. |

| N-H bend (amide) | 1510-1550 | Further confirms the amide group. |

| Aromatic C=C stretch | 1400-1600 | Characteristic of the naphthalene ring in the side chain. |

Capillary Electrophoresis (CE) for Separation and Analysis of Nafcillin Sodium and Related Compounds

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. researchgate.net It is a powerful tool for the analysis of pharmaceuticals, including antibiotics like Nafcillin Sodium, offering advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. researchgate.netnih.gov

In CE, a narrow-bore capillary filled with a background electrolyte (BGE) connects two buffer reservoirs, and a high voltage is applied across the capillary. rsc.org Analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for their separation. rsc.org